molecular formula C26H29N5O3S B2476871 2-isopropyl-5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one CAS No. 1053083-96-7

2-isopropyl-5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one

Cat. No. B2476871
CAS RN: 1053083-96-7
M. Wt: 491.61
InChI Key: YJPUAKWBIANHQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-isopropyl-5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one is a useful research compound. Its molecular formula is C26H29N5O3S and its molecular weight is 491.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Antihypertensive and Alpha-1 Adrenoceptor Antagonist Properties

  • A study on a quinazoline derivative closely related to 2-isopropyl-5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one, referred to as DC−015, demonstrated potent α1‐adrenoceptor antagonistic activity. This activity was evident in isolated rat aorta and in spontaneously hypertensive rats, suggesting potential utility in managing hypertension (Yen et al., 1996).
  • Another study on DL-017, a similar quinazoline derivative, showed α1-adrenoceptor antagonistic effects and type I antiarrhythmic effects on cardiac tissues. Its ability to reduce heart rate and blood pressure in spontaneously hypertensive rats highlights its potential in hypertension treatment (Tsai et al., 2001).

Stability and Synthesis Studies

2. Stability under Stressful Conditions

  • Research focused on a quinazoline derivative's stability under stress conditions revealed its resilience to UV radiation and elevated temperatures but showed instability in hydrolytic conditions, particularly in alkaline environments. This information is crucial for the development and storage of pharmaceuticals containing such compounds (Gendugov et al., 2021).

3. Synthesis and Structural Insights

  • The synthesis of benzimidazoquinazolines, related to the compound , has been reported. These substances have shown biological activity, including antihypertensive effects and alpha 1-adrenoceptor antagonism, which could be applicable for the chemical of interest (Ivachtchenko et al., 2002).
  • Another study highlighted the facile synthesis of carbon-11-labeled arylpiperazinylthioalkyl derivatives, which could be relevant for imaging applications in medicine, demonstrating the compound's potential in diagnostic and therapeutic settings (Gao et al., 2012).

Other Applications

4. Corrosion Inhibition

  • Piperazine-substituted quinazolin-4(3H)-one derivatives have been studied for their effectiveness as corrosion inhibitors. These compounds, including variants similar to the one , showed high inhibition efficiency for mild steel in HCl, indicating potential industrial applications (Chen et al., 2021).

5. Antimicrobial Activity

  • Synthesis of N-aryl-4-quinazolin-2-yl-piperazine derivatives and their evaluation for antimicrobial activity indicated potential use in treating bacterial and fungal infections, suggesting a broader scope of pharmaceutical application for similar compounds (Babu et al., 2015).

properties

IUPAC Name

5-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O3S/c1-17(2)23-25(33)31-24(28-23)18-8-4-5-9-19(18)27-26(31)35-16-22(32)30-14-12-29(13-15-30)20-10-6-7-11-21(20)34-3/h4-11,17,23H,12-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPUAKWBIANHQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)N4CCN(CC4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.